Mal-amido-PEG8-NHS ester

Catalog No.
S534419
CAS No.
756525-93-6
M.F
C30H47N3O15
M. Wt
689.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG8-NHS ester

CAS Number

756525-93-6

Product Name

Mal-amido-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H47N3O15

Molecular Weight

689.71

InChI

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)

InChI Key

MTPWCXBUZLEBDD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG8-NHS

Description

The exact mass of the compound Mal-amido-PEG8-NHS ester is 689.3007 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Maleimide group: This group reacts specifically with thiol (-SH) groups on biomolecules to form a stable covalent bond [].
  • Polyethylene glycol (PEG) spacer: This hydrophilic chain increases the water solubility of the entire molecule and reduces aggregation of conjugated biomolecules [].
  • N-hydroxysuccinimide (NHS) ester group: This group reacts readily with primary amines (-NH2) present on various biomolecules like proteins, peptides, and amine-modified oligonucleotides [].

These properties of Mal-amido-PEG8-NHS ester make it a valuable tool for several scientific research applications:

Protein modification and conjugation

Mal-amido-PEG8-NHS ester can be used to attach polyethylene glycol (PEG) moieties to proteins. PEGylation, as this process is called, offers several advantages:

  • Improved solubility: PEGylation enhances the water solubility of proteins, making them more stable and functional in aqueous environments [].
  • Reduced immunogenicity: PEGylation can mask immunogenic epitopes on proteins, reducing their recognition by the immune system and improving their therapeutic potential [].
  • Extended half-life: PEGylated proteins are typically cleared from the body at a slower rate compared to their non-modified counterparts, leading to a longer duration of action [].

Mal-amido-PEG8-NHS ester is a specialized compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG8-NHS ester is C₃₀H₄₇N₃O₁₅, with a molecular weight of 689.71 g/mol. Its structure features a maleimide group and an N-hydroxysuccinimide (NHS) ester, which are critical for its reactivity and utility in conjugation reactions .

Mal-amido-PEG8-NHS ester acts as a bridge between two molecules in a bioconjugation reaction. The NHS ester group first reacts with the primary amine of a biomolecule, forming an amide bond. The resulting biomolecule-PEG conjugate then reacts with a thiol-containing molecule via the maleimide group, forming a stable thioether bond []. This creates a covalently linked biomolecule-PEG-drug or biomolecule-PEG-targeting moiety conjugate.

The PEG spacer plays a crucial role by increasing the water solubility of the conjugated molecule and reducing aggregation, improving its biocompatibility and efficacy.

  • Skin and eye irritation: It can cause irritation upon contact with skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed [].
  • Respiratory irritation: Inhalation of dust or aerosols should be avoided.

  • Conjugation Reactions: The NHS ester group reacts with amines to form stable amide bonds, facilitating the attachment of various biomolecules.
  • Thiol-Maleimide Chemistry: The maleimide group selectively reacts with thiols, allowing for the targeted conjugation to proteins or peptides containing cysteine residues. This reaction is particularly useful in bioconjugation applications .

As a PROTAC linker, Mal-amido-PEG8-NHS ester plays a crucial role in the targeted degradation of specific proteins within cells. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins by linking them to E3 ubiquitin ligases. The presence of this linker allows for the precise spatial and temporal control of protein degradation, which is valuable in therapeutic contexts, especially in cancer research .

The synthesis of Mal-amido-PEG8-NHS ester typically involves several key steps:

  • Synthesis of PEG Derivative: A PEG polymer is synthesized or purchased as a starting material.
  • Formation of Maleimide Group: The maleimide moiety is introduced through a reaction involving maleic anhydride or similar reagents.
  • NHS Ester Formation: The NHS ester is formed by reacting the carboxylic acid functionality of the PEG derivative with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) .

Mal-amido-PEG8-NHS ester has diverse applications, including:

  • PROTAC Development: It serves as a critical component in the design and synthesis of PROTACs for targeted protein degradation.
  • Bioconjugation: The compound is used to create stable conjugates with proteins, antibodies, and other biomolecules for research and therapeutic purposes.
  • Drug Delivery Systems: Its hydrophilic nature allows it to be utilized in developing drug delivery systems that enhance solubility and bioavailability .

Studies involving Mal-amido-PEG8-NHS ester focus on its interactions with various biomolecules. These studies assess:

  • Binding Affinity: Evaluating how well the compound interacts with target proteins through thiol-maleimide chemistry.
  • Stability: Investigating the stability of conjugates formed using this linker under physiological conditions.
  • Efficacy in PROTACs: Assessing how effectively PROTACs synthesized using this linker can induce target protein degradation in cellular assays .

Several compounds share structural or functional similarities with Mal-amido-PEG8-NHS ester. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Maleimide PEG LinkerContains maleimide group; used for thiol conjugationSimpler structure without NHS functionality
PEG LinkerBasic PEG structure; enhances solubilityLacks reactive groups for specific conjugation
NHS Ester LinkerContains NHS functionality; reacts with aminesDoes not include maleimide for thiol interactions
Mal-PEG4-NHS EsterShorter PEG chain; used similarly in bioconjugationLess hydrophilic than Mal-amido-PEG8-NHS ester

Mal-amido-PEG8-NHS ester stands out due to its dual functionality as both a maleimide and an NHS ester, enabling versatile applications in bioconjugation and PROTAC synthesis while maintaining enhanced solubility due to its longer PEG chain .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.5

Exact Mass

689.3007

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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